N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE
CAS No.: 1797878-19-3
Cat. No.: VC5298998
Molecular Formula: C13H21NO3S
Molecular Weight: 271.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797878-19-3 |
|---|---|
| Molecular Formula | C13H21NO3S |
| Molecular Weight | 271.38 |
| IUPAC Name | N-[2-methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C13H21NO3S/c1-4-9-18(15,16)14-10-13(17-3)12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3 |
| Standard InChI Key | PTTCFHXVPZEUTE-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-[2-methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol. Key structural features include:
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A sulfonamide group (–SO₂NH–), which facilitates hydrogen bonding and interactions with biological targets.
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A 2-methylphenyl ring contributing to hydrophobic interactions.
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A methoxyethyl chain enhancing solubility and modulating electronic properties.
Table 1: Physicochemical Properties
The compound’s canonical SMILES is CCCS(=O)(=O)NCC(C1=CC=CC=C1C)OC, and its InChIKey is PTTCFHXVPZEUTE-UHFFFAOYSA-N.
Synthesis and Characterization
N-[2-Methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide is synthesized via a multi-step process:
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Formation of the Amine Intermediate: 2-Methoxy-2-(2-methylphenyl)ethylamine is prepared through reductive amination of the corresponding ketone.
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Sulfonylation: Reaction with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product.
Key Reaction:
(R = 2-methoxy-2-(2-methylphenyl)ethyl)
Characterization Methods:
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NMR Spectroscopy: Confirms the presence of methoxy (–OCH₃), methylphenyl (δ 2.3 ppm for CH₃), and sulfonamide (–SO₂NH–) protons .
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Mass Spectrometry: Molecular ion peak at m/z 271.38 (M⁺).
| Compound | Target | IC₅₀/EC₅₀ | Selectivity (JAK1/JAK2) | Source |
|---|---|---|---|---|
| PF-04965842 | JAK1 | 41 nM | >100-fold | |
| Sulfamethoxazole | DHPS | 0.5 μM | – | |
| N-[2-Methoxy-2-(2-methylphenyl)ethyl]propane-1-sulfonamide | – | Pending | – | – |
Applications in Research and Industry
Medicinal Chemistry
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Kinase Inhibitors: The compound’s sulfonamide core is a key motif in JAK/STAT pathway modulators .
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Anticancer Agents: Styryl benzyl sulfones, structurally related to this compound, induce apoptosis in cancer cells via reactive oxygen species (ROS) generation .
Material Science
Sulfonamides are utilized in polymer synthesis due to their thermal stability. Derivatives with aryl groups serve as crosslinkers in epoxy resins .
Future Directions
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